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Compound Name: Pyridazine-4-carboxylic Acid

Cat. No.: B130354 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a

privileged scaffold in medicinal chemistry, conferring a diverse range of pharmacological

activities.[1][2] Carboxylic acid derivatives of this core, specifically pyridazinecarboxylic acid

isomers, have garnered significant interest for their potential as therapeutic agents. This guide

provides a comparative overview of the biological activities of two key isomers, pyridazine-3-

carboxylic acid and pyridazine-4-carboxylic acid, supported by experimental data and

detailed methodologies.

Comparative Biological Profile
While both pyridazine-3-carboxylic acid and pyridazine-4-carboxylic acid have demonstrated

biological activity, their potency and spectrum of action can differ based on the position of the

carboxylic acid group. These differences influence their potential as scaffolds for the

development of novel antimicrobial, anticancer, and enzyme-inhibiting drugs.

Antimicrobial Activity
Both isomers have been investigated for their ability to inhibit the growth of various microbial

strains. A comparative study has shown that the position of the carboxyl group influences the

antimicrobial efficacy against both bacteria and fungi.

Table 1: Comparative Antimicrobial Activity of Pyridazinecarboxylic Acid Isomers
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Compound Target Organism Activity Level

Pyridazine-3-carboxylic acid Escherichia coli Moderate

Bacillus subtilis Moderate

Pseudomonas aeruginosa Weak

Candida albicans Moderate

Pyridazine-4-carboxylic acid Escherichia coli Weak

Bacillus subtilis Moderate

Pseudomonas aeruginosa Weak

Candida albicans Weak

Note: Activity levels are based on qualitative descriptions from comparative studies.

Quantitative data (e.g., MIC values) should be determined for specific derivatives.

It has been observed that pyridazine-3-carboxylic acid, on its own, exhibits weak to moderate

biological activity.[3][4] However, its antimicrobial potential can be significantly enhanced when

complexed with metal ions, such as ruthenium, leading to potent anti-biofilm agents.[4][5]

Anticancer Activity
The cytotoxic effects of pyridazinecarboxylic acid isomers have been evaluated against various

cancer cell lines. The positioning of the carboxylic acid group appears to play a role in the

molecule's ability to induce cell death.

Table 2: Comparative Anticancer Activity of Pyridazinecarboxylic Acid Isomers

Compound Cell Line Activity Level

Pyridazine-3-carboxylic acid A375 (Melanoma) Moderate

DLD-1 (Colon) Moderate

Pyridazine-4-carboxylic acid A375 (Melanoma) Weak

DLD-1 (Colon) Weak
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Note: Activity levels are based on qualitative descriptions from comparative studies.

Quantitative data (e.g., IC50 values) should be determined for specific derivatives.

Derivatives of the pyridazine core have been extensively studied as anticancer agents, with

many exhibiting potent activity through the inhibition of key signaling pathways involved in

tumor growth and angiogenesis, such as the VEGFR-2 pathway.[6][7][8]

Enzyme Inhibition
Pyridazinecarboxylic acid isomers and their derivatives have shown potential as inhibitors of

various enzymes. While direct comparative data on the isomers is limited, the related pyridine

carboxylic acid isomers are known to inhibit enzymes through mechanisms like metal chelation.

[9] Pyridine and pyridazine derivatives have been investigated as inhibitors of cyclooxygenase-

2 (COX-2), histone demethylases, and various kinases.[10][11]

Key Signaling Pathways
The biological effects of pyridazine derivatives are often mediated through the modulation of

critical intracellular signaling pathways. Two such pathways implicated in the anticancer activity

of related heterocyclic compounds are the PI3K/AKT/mTOR and NF-κB pathways.
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Experimental Protocols
Standardized protocols are crucial for the reliable evaluation and comparison of the biological

activities of pyridazinecarboxylic acid isomers and their derivatives.

Antimicrobial Susceptibility Testing
1. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
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This method determines the lowest concentration of a compound that inhibits the visible growth

of a microorganism.

Preparation of Compounds: Dissolve pyridazinecarboxylic acid isomers in a suitable solvent

(e.g., DMSO) to create stock solutions. Perform serial two-fold dilutions in a 96-well microtiter

plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640

for fungi).

Inoculum Preparation: Culture microbial strains on appropriate agar plates. Suspend

colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard

(approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of

about 5 x 10⁵ CFU/mL in each well.

Incubation: Add the prepared inoculum to each well containing the compound dilutions.

Incubate plates at 35-37°C for 18-24 hours for bacteria or at a suitable temperature for 24-48

hours for fungi.

MIC Determination: The MIC is the lowest concentration of the compound with no visible

microbial growth.

2. Agar Disk Diffusion (Kirby-Bauer) Method

This method provides a qualitative assessment of antimicrobial activity.

Inoculum and Plate Preparation: Prepare a microbial suspension equivalent to a 0.5

McFarland standard. Uniformly streak the suspension onto an appropriate agar plate (e.g.,

Mueller-Hinton agar).

Disk Application: Aseptically apply sterile filter paper disks (6 mm diameter) impregnated with

a known concentration of the test compound onto the agar surface.

Incubation: Incubate the plates under the same conditions as the MIC assay.

Measurement: Measure the diameter of the zone of inhibition (in mm) around each disk.

In Vitro Anticancer Activity Assay
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
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This colorimetric assay assesses the cytotoxic effect of a compound on cancer cell lines by

measuring metabolic activity.

Cell Seeding: Plate cancer cells (e.g., A375, DLD-1) in a 96-well plate at a density of 5,000-

10,000 cells per well and incubate for 24 hours to allow for cell attachment.

Compound Treatment: Treat the cells with various concentrations of the pyridazinecarboxylic

acid isomers.

Incubation: Incubate the treated cells for 48-72 hours.

MTT Addition and Formazan Solubilization: Add MTT solution to each well and incubate for

3-4 hours to allow for the formation of formazan crystals by viable cells. Solubilize the

formazan crystals with a suitable solvent (e.g., DMSO).

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570

nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and

determine the IC50 value (the concentration that inhibits 50% of cell growth).

Experimental Workflow
A systematic approach is essential for the evaluation of novel compounds.
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General Workflow for Compound Evaluation

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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